2-(2-Methylpropyl)isoquinolin-2-ium chloride
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Overview
Description
2-(2-Methylpropyl)isoquinolin-2-ium chloride is a quaternary ammonium compound derived from isoquinoline Isoquinoline and its derivatives are significant in organic and medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 2-(2-Methylpropyl)isoquinolin-2-ium chloride, can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamines with acid chlorides to form isoquinolines.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of hydrogen chloride.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and purity. For example, ruthenium catalysis has been used for the synthesis of isoquinoline derivatives from dibenzoylhydrazine . These methods are designed to be environmentally friendly, reducing the need for external oxidants or transition metals.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)isoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinolines .
Scientific Research Applications
2-(2-Methylpropyl)isoquinolin-2-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)isoquinolin-2-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The specific pathways involved depend on the particular application and target .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 2-(2-Methylpropyl)isoquinolin-2-ium chloride.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Benzimidazo[2,1-a]isoquinoline: A related compound with a fused benzimidazole ring.
Uniqueness
This compound is unique due to its specific quaternary ammonium structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it valuable for various applications .
Properties
CAS No. |
61306-51-2 |
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Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
2-(2-methylpropyl)isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C13H16N.ClH/c1-11(2)9-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11H,9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MXNZNSYKCHGPOX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
Origin of Product |
United States |
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